molecular formula C4HClF3NS B011576 4-Chloro-5-(difluoromethyl)-2-fluorothiazole CAS No. 105315-45-5

4-Chloro-5-(difluoromethyl)-2-fluorothiazole

Cat. No.: B011576
CAS No.: 105315-45-5
M. Wt: 187.57 g/mol
InChI Key: WZFWCOBEUARLKV-UHFFFAOYSA-N
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Description

4-Chloro-5-(difluoromethyl)-2-fluorothiazole is a heterocyclic compound that contains chlorine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(difluoromethyl)-2-fluorothiazole typically involves the introduction of chlorine and fluorine atoms into a thiazole ring. One common method involves the reaction of 4-chloro-2-fluorothiazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(difluoromethyl)-2-fluorothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction reactions can lead to the formation of thiazole oxides or reduced thiazoles, respectively.

Scientific Research Applications

4-Chloro-5-(difluoromethyl)-2-fluorothiazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(difluoromethyl)-2-fluorothiazole involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    4-Chloro-2-fluorothiazole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    5-(Difluoromethyl)-2-fluorothiazole: Similar structure but without the chlorine atom, potentially affecting its reactivity and applications.

    4-Chloro-5-(trifluoromethyl)-2-fluorothiazole: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its chemical behavior and biological activity.

Uniqueness: 4-Chloro-5-(difluoromethyl)-2-fluorothiazole is unique due to the presence of both chlorine and difluoromethyl groups, which can impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-5-(difluoromethyl)-2-fluoro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF3NS/c5-2-1(3(6)7)10-4(8)9-2/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFWCOBEUARLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)F)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546392
Record name 4-Chloro-5-(difluoromethyl)-2-fluoro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105315-45-5
Record name 4-Chloro-5-(difluoromethyl)-2-fluoro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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